molecular formula C7H10N2OS B112713 2-Amino-4,5-dimethylthiophene-3-carboxamide CAS No. 51486-04-5

2-Amino-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B112713
CAS No.: 51486-04-5
M. Wt: 170.23 g/mol
InChI Key: ZKXSEMXZKAQARN-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylthiophene-3-carboxamide (CAS: 51486-04-5) is a heterocyclic compound featuring a thiophene ring substituted with amino, carboxamide, and two methyl groups. This scaffold is widely utilized in medicinal chemistry due to its versatility in synthesizing bioactive derivatives. Key applications include antimicrobial agents , antioxidant compounds , and intermediates for thienopyrimidine derivatives . The compound is typically synthesized via Gewald-type reactions involving ketones, sulfur, and cyanoacetamide derivatives , and its purity (>98%) and stability under specific storage conditions (−80°C for long-term) make it suitable for research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 2,3-dimethylthiophene with appropriate amination and carboxylation reagents. One common method includes the reaction of 2,3-dimethylthiophene with ammonia and carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Cyclization with Isothiocyanates

This compound reacts with iso(thio)cyanates under microwave irradiation to form pharmacologically relevant thieno[2,3-d]pyrimidines.

Key Process Characteristics

  • Solvent Dependency :

    • In N,N-dimethylacetamide (DMA), cyclization occurs directly to yield thieno[2,3-d]pyrimidines.

    • Without DMA, intermediates 3h and 3k (4,5-dimethyl-2-substituted carbamothioylaminothiophene-3-carboxamides) are isolated .

General Reaction Pathway :

  • Intermediate Formation :

    2 Amino 4 5 dimethylthiophene 3 carboxamide+Isothiocyanate3h 3k\text{2 Amino 4 5 dimethylthiophene 3 carboxamide}+\text{Isothiocyanate}\rightarrow \text{3h 3k}
  • Cyclization :

    3h 3kΔMW DMAThieno 2 3 d pyrimidine\text{3h 3k}\xrightarrow[\Delta]{\text{MW DMA}}\text{Thieno 2 3 d pyrimidine}

Reaction Conditions and Reagents

ParameterDetails
Catalyst 10% aqueous KOH or Na₂CO₃
Solvent Ethanol or DMA
Temperature Microwave irradiation (700 W for 3–4 min) or ambient conditions
Workup Precipitation with cyclohexane; recrystallization from ethanol/acetone

Table 1: Intermediate Compounds

CompoundStructureMelting Point (°C)Yield (%)
3h 4,5-Dimethyl-2-(phenylcarbamothioyl)amino335–33760
3k 4,5-Dimethyl-2-(ethylcarbamothioyl)amino>31040

Spectral Data for 3h :

  • IR (KBr) : 3340 (N–H), 1660 (C=O), 1240 (C=S) cm⁻¹ .

  • ¹H NMR (100 MHz, DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 7.25–7.45 (m, 5H, Ar–H) .

Table 2: Cyclized Products

ProductStructureYield (%)Physical Properties
5 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno60–75Yellow solid; m.p. >300°C

Mechanistic Insights

  • Cyclization Mechanism : Proceeds via intramolecular nucleophilic substitution (Sₙ2) or addition-elimination pathways, depending on steric factors.

  • Stereochemical Outcome : Exclusive formation of trans-isomers due to steric hindrance in R,S-diastereomers .

Experimental Optimization

  • Catalyst Efficiency : 10% aqueous KOH reduces reaction time to <5 minutes compared to Na₂CO₃ (72 hours) .

  • Yield Enhancement : Microwave irradiation improves yields by 15–20% over conventional heating.

Scientific Research Applications

Pharmaceutical Research

Building Block for Drug Synthesis

2-Amino-4,5-dimethylthiophene-3-carboxamide serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have been utilized in the development of new pharmaceuticals aimed at treating viral infections and other diseases. For instance, it has been reported that this compound can be modified to create potent antiviral agents targeting the influenza virus .

Case Study: Antiviral Activity

In a study published in 2017, researchers synthesized a series of furan-carboxamide derivatives that included modifications of thiophene compounds like this compound. These derivatives demonstrated significant inhibitory effects against the H5N1 influenza virus, showcasing the potential of thiophene-based compounds in antiviral drug development . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiophene ring enhanced antiviral potency.

Synthesis of Novel Compounds

Synthesis Pathways

The compound is not only used as a starting material but also plays a vital role in synthesizing novel heterocyclic compounds. For example, it has been effectively utilized to synthesize thieno[2,3-d]pyrimidine derivatives through reactions with substituted aromatic aldehydes . This synthesis pathway highlights its versatility as a synthone in organic chemistry.

Synthesis Reaction Product
This compound + Aromatic AldehydeThieno[2,3-d]pyrimidine Derivatives

Biological Activities

Antiviral and Antimicrobial Properties

Research indicates that thiophene derivatives containing amino and carboxyl functional groups exhibit notable antiviral and antimicrobial activities. Specifically, studies have shown that compounds derived from this compound can act as allosteric enhancers for adenosine receptors and possess anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Key Compounds Derived from 2-Aminothiophene Scaffolds

Compound Name Structural Features Biological Activity Key Findings References
2-Amino-4,5-dimethylthiophene-3-carboxamide Thiophene + NH₂, carboxamide, 4,5-Me Precursor for antimicrobial derivatives Derivatives inhibit NO production (IC₅₀: 2–36 μM in dichloropyrimidines) ; Antibacterial activity comparable to Streptomycin
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (92a) Added cyanoacetamido group Antioxidant (56.9% NO scavenging at 100 μM) Polar carboxamide enhances radical scavenging
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Ester group replaces carboxamide Intermediate for thienopyrimidines Improved solubility in organic solvents; used in anticancer agent synthesis
2-Amino-4,5-dimethylthiophene-3-carbonitrile Cyano group replaces carboxamide Electron-rich nucleophilic reactivity Facilitates nucleophilic substitutions; steric hindrance affects molecular packing
5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab) Bromophenyl and cyano substituents Not reported (structural analog) Higher C/H/N content (51.62/3.22/12.98%) vs. parent compound (C₇H₁₀N₂OS)

Physicochemical Properties

  • Solubility : The carboxamide group in the parent compound enhances water solubility compared to ester (ethyl carboxylate) or nitrile analogs .
  • Crystal Packing: Derivatives like 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide exhibit intramolecular hydrogen bonds (N–H⋯O, C–H⋯N), influencing stability and solubility .
  • Thermal Stability : Melting points vary significantly; e.g., dihydrothiophene analogs (5ab, 5ac) melt at 251–281°C, higher than the parent compound .

Mechanistic Insights

  • Antioxidant Activity: Polar substituents (e.g., carboxamide, nitrile) at position 3 enhance DPPH and NO scavenging by stabilizing radical intermediates .
  • Antimicrobial Action: Thienopyrimidine derivatives likely target bacterial cell wall synthesis, though exact mechanisms remain under investigation .

Biological Activity

2-Amino-4,5-dimethylthiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. As a derivative of thiophene, it possesses unique structural features that may influence its interactions with biological targets. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H10N2O2SC_7H_{10}N_2O_2S. The compound features a thiophene ring substituted with amino and carboxamide functional groups, which are critical for its biological activity. The presence of these functional groups allows for various chemical modifications, enhancing the compound's versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial metabolism.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, although the precise mechanisms remain under investigation.
  • Antiviral Properties : There is emerging evidence suggesting potential efficacy against certain viral infections, particularly influenza viruses.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound possesses considerable antimicrobial potential, warranting further exploration in clinical settings.

Anti-inflammatory Activity

In vitro assays revealed that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pathogenic bacteria, researchers administered varying concentrations of this compound to assess its antimicrobial effects. Results indicated a dose-dependent response with significant bacterial growth inhibition observed at higher concentrations.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 2-amino-4,5-dimethylthiophene-3-carboxamide, and how are intermediates characterized?

Basic Synthesis : The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a precursor) is synthesized by reacting ethyl methyl ketone with cyanoacetanilide derivatives in the presence of sulfur and a base like diethylamine, followed by reflux in ethanol . Intermediate characterization typically involves IR spectroscopy (to confirm NH₂, C=O, and C≡N groups) and ¹H/¹³C NMR for structural elucidation .
Advanced Optimization : To improve yields, researchers employ microwave-assisted synthesis or modify reaction conditions (e.g., solvent selection, catalyst use). For instance, Knoevenagel condensation with substituted benzaldehydes under piperidine catalysis generates acrylamido derivatives with yields up to 94% .

Q. How do intramolecular hydrogen bonds influence the structural stability of this compound?

Crystallographic studies reveal that this compound derivatives are stabilized by intramolecular N–H⋯O and C–H⋯O interactions. For example, in the crystal structure of the N-(2-methoxyphenyl) derivative, these bonds form pseudo-five- and six-membered rings, locking conformational flexibility . Such interactions are critical for designing rigid analogs with enhanced bioactivity.

Q. What methodologies are used to evaluate the biological activities of derivatives, and how are contradictions in data resolved?

Antioxidant/Anti-inflammatory Assays : Derivatives are screened via in vitro DPPH radical scavenging and carrageenan-induced paw edema models. For instance, acrylamido-substituted analogs showed IC₅₀ values <50 µM in antioxidant tests, but discrepancies arise due to substituent electronic effects .
Resolving Contradictions : Conflicting bioactivity data (e.g., varying IC₅₀ values for similar substituents) are addressed by comparing substituent positions (ortho vs. para) and using computational tools like molecular docking to assess binding affinities .

Q. How are advanced analytical techniques applied to confirm compound purity and structure?

Chromatography : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O, 30%→100%) is standard for purification, achieving >95% purity .
Spectroscopy : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, COSY) resolve ambiguities in complex derivatives. For example, compound 23 (N-(2-chlorophenyl) derivative) was confirmed via ¹H NMR coupling patterns and HRMS m/z 489.0921 [M+H]⁺ .

Q. What strategies are employed to enhance solubility and bioavailability of this hydrophobic compound?

Derivatization : Introducing polar groups (e.g., carboxylic acids, amides) improves aqueous solubility. For instance, hydrolysis of ester groups to carboxylic acids (compound 32) increased solubility by 3-fold .
Formulation : Co-crystallization with cyclodextrins or use of nanoemulsions enhances in vivo absorption, critical for anti-inflammatory applications .

Q. How do substituent variations impact electronic properties and reactivity?

Electron-Withdrawing Groups (EWGs) : Cyano or nitro groups at the phenyl ring increase electrophilicity, accelerating nucleophilic attacks in Knoevenagel reactions .
Steric Effects : Bulky tert-butyl substituents reduce reaction rates but improve metabolic stability. For example, compound 3 (tert-butyl derivative) showed prolonged half-life in pharmacokinetic studies .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Scale-Up Issues : Exothermic reactions (e.g., sulfur incorporation) require controlled heating and flow chemistry setups to prevent side products .
Purification : Transition from column chromatography to continuous crystallization reduces solvent use and improves yield consistency .

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSEMXZKAQARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343873
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-04-5
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5-dimethylthiophene-3-carboxamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Amino-4,5-dimethylthiophene-3-carboxamide
2-Amino-4,5-dimethylthiophene-3-carboxamide
2-Amino-4,5-dimethylthiophene-3-carboxamide
2-Amino-4,5-dimethylthiophene-3-carboxamide
2-Amino-4,5-dimethylthiophene-3-carboxamide

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